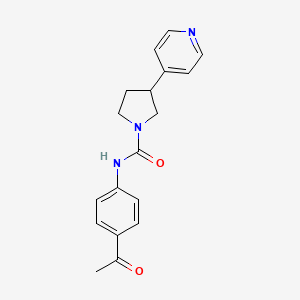![molecular formula C11H19N3 B7436626 N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)
N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine, commonly known as AM-101, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. AM-101 belongs to the class of compounds called NMDA receptor antagonists, which are known to play a crucial role in the pathophysiology of various neurological disorders.
作用机制
AM-101 is a potent and selective antagonist of the NMDA receptors, which are glutamate-gated ion channels that play a crucial role in the regulation of synaptic plasticity and neuronal excitability. NMDA receptors are known to be involved in various physiological and pathological processes such as learning and memory, pain perception, and neurodegeneration. AM-101 works by binding to the NMDA receptors and blocking the influx of calcium ions into the neurons, which is believed to contribute to the development and maintenance of tinnitus.
Biochemical and Physiological Effects:
AM-101 has been shown to have a number of biochemical and physiological effects in the brain. In preclinical studies, AM-101 has been shown to reduce the hyperactivity of the auditory neurons in the brain, which is believed to contribute to the perception of tinnitus. AM-101 has also been shown to reduce the expression of various inflammatory cytokines and oxidative stress markers in the brain, which are believed to play a role in the pathophysiology of tinnitus.
实验室实验的优点和局限性
AM-101 has several advantages as a research tool for studying the pathophysiology of tinnitus. It is a potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in the development and maintenance of tinnitus. AM-101 is also well-tolerated and has a favorable safety profile, which makes it suitable for use in preclinical and clinical studies. However, there are also some limitations to the use of AM-101 in lab experiments. For example, AM-101 has a relatively short half-life, which may limit its efficacy in chronic tinnitus models.
未来方向
There are several future directions for the research on AM-101. One direction is to investigate the potential of AM-101 as a therapeutic agent for the treatment of tinnitus in humans. Clinical trials have shown promising results, and further studies are needed to determine the optimal dosing regimen and treatment duration. Another direction is to investigate the potential of AM-101 as a research tool for studying the pathophysiology of other neurological disorders that are believed to involve the dysregulation of NMDA receptors, such as chronic pain and depression. Overall, the research on AM-101 has the potential to shed light on the underlying mechanisms of tinnitus and other neurological disorders and to lead to the development of novel therapeutic interventions.
合成方法
The synthesis of AM-101 involves the reaction of 3-aminobenzylamine with ethylenediamine in the presence of a suitable solvent and a catalyst. The reaction mixture is then purified using column chromatography to obtain the pure product. The purity and identity of the compound are confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
AM-101 has been extensively studied for its potential therapeutic applications in the treatment of tinnitus, a common auditory disorder characterized by the perception of sound in the absence of an external stimulus. Tinnitus is believed to result from the abnormal processing of auditory signals in the brain, which can be caused by various factors such as noise-induced hearing loss, age-related hearing loss, and ototoxic drugs. AM-101 works by blocking the NMDA receptors in the brain, which are known to play a crucial role in the development and maintenance of tinnitus.
属性
IUPAC Name |
N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-2-14(7-6-12)9-10-4-3-5-11(13)8-10/h3-5,8H,2,6-7,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBPTDOMSOYKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)
![5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)


![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)